L-methionine sulfoxide
Overview
Description
L-Methionine sulfoxide is an organic compound with the chemical formula CH₃S(O)CH₂CH₂CH(NH₂)CO₂H. It is a naturally occurring amino acid derivative formed post-translationally through the oxidation of methionine. This compound is significant in various biological processes and has been studied extensively for its role in oxidative stress and aging .
Mechanism of Action
Target of Action
L-Methionine sulfoxide is an organic compound that occurs naturally and is formed post-translationally . The primary targets of this compound are enzymes in the methionine sulfoxide reductase family, specifically MsrA, MsrB, and fRmsr . These enzymes play a crucial role in reducing methionine sulfoxide back to methionine .
Mode of Action
The oxidation of methionine results in methionine sulfoxide, which can be reversed by the enzymatic action of the methionine sulfoxide reductase family of enzymes . MsrA can reduce both free and protein-based methionine-S-sulfoxide, whereas MsrB is specific for protein-based methionine-R-sulfoxide . Thioredoxin serves to recycle by reduction some of the methionine sulfoxide reductase family of enzymes .
Biochemical Pathways
This compound plays a significant role in metabolism, innate immunity, and activation of endogenous antioxidant enzymes . It intervenes in lipid metabolism and the biosynthesis of glutathione to counteract oxidative stress . The oxidation of methionine residues in tissue proteins can cause them to misfold or otherwise render them dysfunctional .
Pharmacokinetics
It is known that methionine sulfoxide reductase enzymes require redox agents for their reducing activity . The relative expression level of each type determines the total percent reduction of methionine sulfoxide .
Result of Action
The oxidation of methionine residues in tissue proteins can cause them to misfold or otherwise render them dysfunctional . The methionine sulfoxide reductase group of enzymes act with thioredoxin to catalyze the enzymatic reduction and repair of oxidized methionine residues . This process is believed to contribute to biological ageing .
Action Environment
The levels of methionine sulfoxide are dependent on the redox status in the cell or organ, and they are usually elevated under oxidative-stress conditions, aging, inflammation, and oxidative-stress related diseases . Therefore, the action, efficacy, and stability of this compound are influenced by these environmental factors .
Biochemical Analysis
Biochemical Properties
L-methionine sulfoxide is involved in several biochemical reactions, primarily related to its role as an oxidized derivative of L-methionine. It interacts with methionine sulfoxide reductases, specifically methionine sulfoxide reductase A and methionine sulfoxide reductase B. These enzymes catalyze the reduction of this compound back to L-methionine, thereby repairing oxidatively damaged proteins. The interaction between this compound and methionine sulfoxide reductases is essential for protecting cells from oxidative damage and maintaining protein function .
Cellular Effects
This compound has various effects on different cell types and cellular processes. It influences cell function by participating in the repair of oxidatively damaged proteins, which is crucial for maintaining cellular homeostasis. The presence of this compound can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the accumulation of this compound in cells can lead to alterations in protein structure and function, potentially affecting cellular signaling and metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its reduction back to L-methionine by methionine sulfoxide reductases. This process is critical for repairing oxidatively damaged proteins and maintaining cellular function. This compound binds to the active site of methionine sulfoxide reductases, where it undergoes reduction through a series of electron transfer reactions. This reduction process is essential for restoring the functional integrity of proteins that have been oxidized by reactive oxygen species .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider in experimental studies. Over time, this compound can undergo further oxidation or reduction, depending on the cellular environment and the presence of methionine sulfoxide reductases. Long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, highlighting its role in oxidative stress and protein repair mechanisms .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that dietary replacement of L-methionine with this compound can lead to increased weight gain in weanling mice. High doses of this compound may result in toxic or adverse effects, including alterations in protein function and cellular metabolism. Threshold effects have been observed, indicating that the impact of this compound is dose-dependent .
Metabolic Pathways
This compound is involved in metabolic pathways related to oxidative stress and protein repair. It interacts with methionine sulfoxide reductases, which catalyze its reduction back to L-methionine. This process is essential for maintaining protein function and protecting cells from oxidative damage. The presence of this compound can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular compartments. The localization and accumulation of this compound can impact its activity and function, particularly in the context of oxidative stress and protein repair .
Subcellular Localization
This compound is localized in different subcellular compartments, where it exerts its effects on protein function and cellular processes. Targeting signals and post-translational modifications can direct this compound to specific organelles, influencing its activity and function. The subcellular localization of this compound is crucial for its role in oxidative stress and protein repair mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Methionine sulfoxide can be synthesized through the oxidation of L-methionine using various oxidizing agents. Common oxidizing agents include hydrogen peroxide (H₂O₂) and hypochlorite (ClO⁻). The reaction typically occurs under mild conditions, with the oxidizing agent added to a solution of L-methionine in water or an appropriate buffer .
Industrial Production Methods
Industrial production of this compound often involves biocatalytic methods using enzymes such as methionine sulfoxide reductases. These enzymes catalyze the oxidation of L-methionine to this compound with high specificity and efficiency. The process is environmentally friendly and can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions
L-Methionine sulfoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation of this compound can produce methionine sulfone.
Reduction: this compound can be reduced back to L-methionine by methionine sulfoxide reductases (MsrA and MsrB).
Substitution: The sulfoxide group can participate in substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), hypochlorite (ClO⁻).
Reduction: Methionine sulfoxide reductases (MsrA and MsrB), thioredoxin.
Major Products
Oxidation: Methionine sulfone.
Reduction: L-methionine.
Scientific Research Applications
L-Methionine sulfoxide has numerous applications in scientific research:
Chemistry: Used as a model compound to study oxidation-reduction reactions and the role of sulfur-containing amino acids.
Biology: Investigated for its role in oxidative stress, protein misfolding, and aging.
Medicine: Studied for its potential protective effects against neurodegenerative diseases like Parkinson’s disease.
Comparison with Similar Compounds
L-Methionine sulfoxide is unique compared to other sulfur-containing amino acids like cysteine and homocysteine due to its reversible oxidation-reduction cycle. Similar compounds include:
Methionine: The precursor to L-Methionine sulfoxide, involved in protein synthesis and methylation reactions.
Methionine sulfone: A further oxidized form of methionine, not readily reversible.
Cysteine: Another sulfur-containing amino acid, more prone to forming disulfide bonds
L-Methionine sulfoxide’s ability to undergo reversible oxidation and reduction makes it a critical player in cellular redox regulation and a valuable tool in studying oxidative stress and aging.
Properties
IUPAC Name |
(2S)-2-amino-4-methylsulfinylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3S/c1-10(9)3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-,10?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFRNWWLZKMPFJ-YGVKFDHGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)CC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20186012 | |
Record name | Methionine sulfoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20186012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Methionine sulfoxide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002005 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3226-65-1, 86631-49-4 | |
Record name | Methionine sulfoxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3226-65-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methionine sulfoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003226651 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanoic acid, 2-amino-4-(methylsulfinyl)-, (2S)-, homopolymer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086631494 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methionine sulfoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20186012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methionine S-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.780 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHIONINE SULFOXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XN1XVI4B2C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Methionine sulfoxide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002005 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
232 - 234 °C | |
Record name | Methionine sulfoxide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002005 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
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